molecular formula C25H22N2O4 B5908076 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile

3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile

Cat. No. B5908076
M. Wt: 414.5 g/mol
InChI Key: UVYWXYVCJRWPPP-JCMHNJIXSA-N
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Description

3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile, also known as ENPA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. ENPA belongs to the class of compounds known as acrylonitriles, which have been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has been found to exert various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile in lab experiments is its ability to exhibit multiple biological activities. This allows for a wide range of potential applications in scientific research. However, one limitation of using 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile. One area of interest is its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile and its potential side effects.

Synthesis Methods

The synthesis of 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-ethoxy-4-(1-phenylethoxy)benzaldehyde with 4-nitrophenylacetonitrile in the presence of a base catalyst. The resulting compound is then subjected to a Knoevenagel condensation reaction with 3-ethoxy-4-(1-phenylethoxy)benzaldehyde to yield 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile.

Scientific Research Applications

3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has been found to exhibit potential as a therapeutic agent in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has also been found to have a positive effect on cognitive function and memory.

properties

IUPAC Name

(E)-3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-3-30-25-16-19(9-14-24(25)31-18(2)20-7-5-4-6-8-20)15-22(17-26)21-10-12-23(13-11-21)27(28)29/h4-16,18H,3H2,1-2H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYWXYVCJRWPPP-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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